molecular formula C18H19Cl2FN2O3S2 B5018534 N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-2-(4-fluoro-N-methylsulfonylanilino)acetamide

N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-2-(4-fluoro-N-methylsulfonylanilino)acetamide

Cat. No.: B5018534
M. Wt: 465.4 g/mol
InChI Key: WZXKHELDMPCIHH-UHFFFAOYSA-N
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Description

N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-2-(4-fluoro-N-methylsulfonylanilino)acetamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes dichlorophenyl, methylsulfanyl, fluoro, and methylsulfonylanilino groups.

Properties

IUPAC Name

N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-2-(4-fluoro-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2FN2O3S2/c1-28(25,26)23(16-6-4-15(21)5-7-16)11-18(24)22-8-9-27-12-13-2-3-14(19)10-17(13)20/h2-7,10H,8-9,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXKHELDMPCIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCCSCC1=C(C=C(C=C1)Cl)Cl)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-2-(4-fluoro-N-methylsulfonylanilino)acetamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenylmethylsulfanyl with ethylamine to form an intermediate, which is then reacted with 4-fluoro-N-methylsulfonylaniline and acetic anhydride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes rigorous purification steps such as recrystallization and chromatography to achieve high purity levels required for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-2-(4-fluoro-N-methylsulfonylanilino)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., sodium iodide). Reaction conditions often involve specific solvents, temperatures, and catalysts to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-2-(4-fluoro-N-methylsulfonylanilino)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-2-(4-fluoro-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dichlorophenyl)acetamide: Shares the dichlorophenyl group but lacks the methylsulfanyl and fluoro groups.

    N-(4-Fluorophenyl)acetamide: Contains the fluoro group but does not have the dichlorophenyl and methylsulfanyl groups.

    N-(2,4-Dichlorophenyl)-2-(4-fluoroanilino)acetamide: Similar structure but without the methylsulfanyl group.

Uniqueness

N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-2-(4-fluoro-N-methylsulfonylanilino)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

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